(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
Description
Properties
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-14-8-9-15(2)17(12-14)13-24-20-21-10-11-22(20)19(23)18-7-5-4-6-16(18)3/h4-9,12H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWPWHQPWDZZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the imidazole ring, followed by the introduction of the thioether linkage and the aromatic substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is studied for its unique reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology
In biology, this compound may be investigated for its potential biological activity, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.
Industry
In industry, this compound may be used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and aromatic substituents may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituent groups:
Key Observations :
- Substituent Impact : The 2,5-dimethylbenzyl group in the target compound may confer greater steric bulk and lipophilicity compared to the 2-chlorobenzyl group in QFM . This could enhance binding affinity to hydrophobic enzyme pockets.
- Synthetic Flexibility : The coupling of benzyl bromides with imidazole-thiol intermediates (as in ) is a common strategy for generating diverse analogs .
Pharmacological Activity Comparisons
While direct activity data for the target compound is absent in the provided evidence, structurally related imidazole derivatives exhibit notable bioactivity:
- Antimicrobial Activity : Compounds such as 2a-g (benzylthio-4,5-diphenylimidazoles) demonstrated growth inhibitory effects against microbial strains, suggesting that the benzylthio group and aromatic substituents are critical for this activity .
- Enzyme Modulation : Imidazole derivatives with electron-withdrawing substituents (e.g., chloro in QFM) often show enhanced interactions with enzymatic targets compared to methyl-substituted analogs .
Biological Activity
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features an imidazole ring, a thioether linkage, and aromatic substituents, which contribute to its unique reactivity and biological properties. The following sections will delve into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : The initial step involves synthesizing the imidazole core from readily available precursors.
- Introduction of Thioether Linkage : A thioether group is introduced to enhance the compound's reactivity.
- Aromatic Substituents : The final step incorporates the o-tolyl group to complete the structure.
These reactions often require specific catalysts and solvents to optimize yield and purity .
Antimicrobial Properties
Recent studies have indicated that compounds with imidazole structures exhibit significant antimicrobial activity. This compound may possess similar properties. Research suggests that imidazole derivatives can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death .
Anticancer Activity
Imidazole derivatives are also being investigated for their anticancer potential. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Target Interactions : It likely interacts with specific molecular targets such as enzymes or receptors. The thioether linkage and aromatic groups may enhance binding affinity.
- Biochemical Pathways : The compound could influence multiple biochemical pathways due to its structural complexity .
Pharmacokinetics
Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion—of this compound is crucial for evaluating its therapeutic potential. Factors such as solubility and stability in biological environments will significantly impact its bioavailability .
Study 1: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against various bacterial strains. Results indicated a notable reduction in bacterial growth at certain concentrations, suggesting potential as an antimicrobial agent.
Study 2: Cancer Cell Line Testing
In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation significantly compared to control groups. Mechanistic studies revealed that it induced apoptosis through caspase activation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Imidazole derivative | Antimicrobial |
| Compound B | Thioether-linked imidazole | Anticancer |
| This compound | Unique structure with both thioether and aromatic groups | Potential antimicrobial and anticancer |
This table highlights how this compound stands out due to its specific combination of functional groups that may confer distinct biological activities compared to similar compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the 4,5-dihydro-1H-imidazole core in this compound?
- Methodological Answer : The 4,5-dihydro-1H-imidazole scaffold can be synthesized via condensation reactions using thiohydantoin derivatives and aldehydes under microwave irradiation (MW) for improved efficiency . For example, 2-(methylthio)-1H-imidazol-5(4H)-ones are intermediates that undergo nucleophilic substitution with secondary amines to introduce functional groups. Multi-step protocols involving alkylation or arylidene formation (e.g., benzofuran-3-carbaldehyde) are also viable .
Q. How can crystallographic data for this compound be resolved, and which software is recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX system (e.g., SHELXL for refinement) to analyze unit cell parameters, hydrogen bonding, and molecular packing . For example, monoclinic systems (space group P2₁/c) with cell parameters a = 6.1–6.2 Å, b = 11.5–11.6 Å, and c = 10.0–10.1 Å are common for similar imidazole derivatives .
Q. What spectroscopic techniques are critical for characterizing the thioether and methanone moieties?
- Methodological Answer :
- NMR : Analyze ¹H/¹³C NMR for chemical shifts of the thioether (δ ~2.5–3.5 ppm for SCH₂) and methanone carbonyl (δ ~190–210 ppm).
- FT-IR : Confirm C=O stretches (~1650–1750 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .
- HRMS : Validate molecular weight with <5 ppm error (e.g., ESI-HRMS for [M+H]⁺) .
Advanced Research Questions
Q. How can hydrogen-bonding networks in the crystal lattice be systematically analyzed to predict stability?
- Methodological Answer : Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D = donor, A = acceptor) into patterns like R₂²(8) or C(6). For imidazole derivatives, N–H···O/S and C–H···π interactions dominate. Use Mercury or CrystalExplorer to visualize and quantify these interactions .
Q. What computational strategies can predict biological activity (e.g., p53-MDM2 inhibition) for this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to MDM2’s hydrophobic cleft.
- QSAR : Correlate substituent effects (e.g., 2,5-dimethylbenzyl vs. o-tolyl) with activity using descriptors like logP or polar surface area .
- In Vitro Validation : Test inhibitory activity via fluorescence polarization assays (IC₅₀) and compare with reference compounds like Nutlin-3 .
Q. How can contradictions in reaction yields or spectroscopic data during synthesis be resolved?
- Methodological Answer :
- Reaction Optimization : Vary solvents (DMF vs. MeOH) or catalysts (e.g., K₂CO₃ vs. NaH) to improve yields.
- Isomer Discrimination : Use 2D NMR (COSY, NOESY) to distinguish regioisomers or confirm stereochemistry .
- Crystallographic Validation : Resolve ambiguities in substituent positioning via SC-XRD .
Q. What strategies mitigate challenges in synthesizing bulky aryl-thioether derivatives?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) during alkylation.
- Microwave-Assisted Synthesis : Enhance reaction rates and purity (e.g., 30 min vs. 24 hr under conventional heating) .
- High-Throughput Screening : Test diverse catalysts (e.g., Pd/C, CuI) for cross-coupling thioether bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
